3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Bromobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This structure is modified with a 4-bromobenzenesulfonyl group at position 3 and a 2-methoxy-5-methylphenyl substituent at the amine position. Such modifications are designed to enhance binding affinity and pharmacokinetic properties, particularly in targeting enzymes like kinases or receptors involved in cancer and inflammatory diseases . The bromine atom likely improves electrophilic interactions, while the methoxy and methyl groups on the phenyl ring may optimize lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIHIRAZRQKISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactionsCommon reagents used in these reactions include bromobenzene, sulfonyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Activity Against Cancer Cell Lines
- Thieno-Fused vs. Aryl-Fused Derivatives: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives (e.g., compounds 3a-h) exhibit superior anticancer activity compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines (e.g., 6a-c). For instance, thieno-fused derivatives showed moderate growth inhibition (mean growth ~80–90%) at 10<sup>−5</sup> M, whereas [1,2,3]triazolo[1,5-a]quinazoline 6a demonstrated only 81.85% growth percent (GP) against Renal Cancer UO-31 cells, indicating marginal activity . The enhanced activity of thieno-fused systems is attributed to improved solubility and membrane penetration due to their smaller heterocyclic rings.
- Role of Substituents: The target compound’s 4-bromobenzenesulfonyl group may increase molecular weight (MW: ~550–600 g/mol) compared to non-brominated analogs like 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (MW: 445.50 g/mol) . Bromine’s electronegativity could strengthen hydrogen bonding with target proteins, but its bulk might reduce solubility, a critical limitation observed in thieno-fused derivatives .
Physicochemical Properties
Solubility and Bioavailability
The target compound’s 2-methoxy-5-methylphenyl group may marginally improve solubility (predicted LogP ~3.2) compared to brominated analogs, but this remains speculative without experimental data. In contrast, simpler analogs like 6a (LogP ~1.8) exhibit better solubility but weaker activity, highlighting a trade-off between lipophilicity and target engagement .
Key Research Findings
- Structural Optimization :
The substitution pattern on the triazoloquinazoline core significantly impacts bioactivity. For example, replacing the 4-ethoxyphenyl group (as in 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ) with a 2-methoxy-5-methylphenyl group introduces steric and electronic effects that may enhance receptor binding . - Bromine’s Dual Role : While the 4-bromobenzenesulfonyl group could improve target affinity via halogen bonding, it may also reduce metabolic stability due to increased susceptibility to enzymatic debromination .
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 519.4 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and quinazoline frameworks. For instance, research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, the incorporation of a bromobenzenesulfonyl group enhances the compound's activity by improving its interaction with biological targets.
A study evaluating a series of triazole derivatives demonstrated that compounds similar to our target exhibited potent anticancer activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action was primarily through induction of apoptosis and cell cycle arrest at the G2/M phase .
The proposed mechanisms through which This compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of cancer cells significantly.
- Induction of Apoptosis: Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in cancer cells.
- Antiangiogenic Effects: Some studies suggest that triazole derivatives may also possess antiangiogenic properties, which could prevent tumor growth by inhibiting blood vessel formation .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant cytotoxicity | Induction of apoptosis |
| Cell Cycle Arrest | G2/M phase arrest | Inhibition of proliferation |
| Antiangiogenic | Potentially inhibits angiogenesis | Disruption of blood vessel formation |
Case Study 1: Anticancer Evaluation
In a controlled study involving various triazole derivatives, compounds similar in structure to our target were tested against MCF-7 cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range. The presence of the bromobenzenesulfonyl group was crucial for enhancing biological activity.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that compounds with similar structures activated caspase pathways leading to apoptosis. This was confirmed through Western blot analysis showing increased levels of cleaved caspases in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
